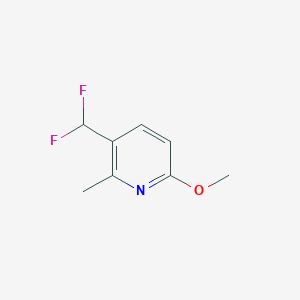
3-(Difluoromethyl)-6-methoxy-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-6-methoxy-2-methylpyridine is a chemical compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions
Industrial Production Methods: In an industrial setting, the production of 3-(Difluoromethyl)-6-methoxy-2-methylpyridine may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Difluoromethyl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Applications De Recherche Scientifique
3-(Difluoromethyl)-6-methoxy-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The methoxy group may also contribute to the compound’s overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)-6-methoxy-2-methylpyridine
- 3-(Difluoromethyl)-6-methoxy-2-ethylpyridine
- 3-(Difluoromethyl)-5-methoxy-2-methylpyridine
Comparison: Compared to its analogs, 3-(Difluoromethyl)-6-methoxy-2-methylpyridine is unique due to the specific positioning of the difluoromethyl and methoxy groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H9F2NO |
|---|---|
Poids moléculaire |
173.16 g/mol |
Nom IUPAC |
3-(difluoromethyl)-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C8H9F2NO/c1-5-6(8(9)10)3-4-7(11-5)12-2/h3-4,8H,1-2H3 |
Clé InChI |
BMKQRRKOIKLSRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)OC)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




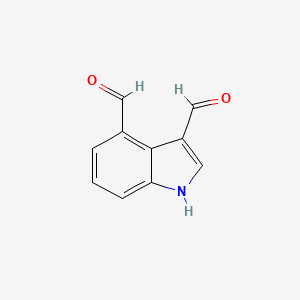


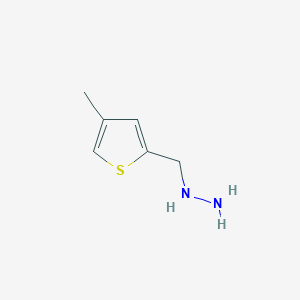
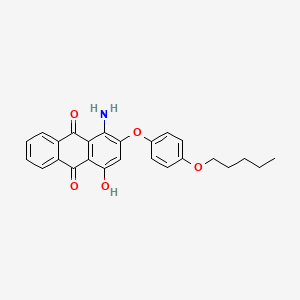

![(S)-2-([4,4'-Bipyridin]-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B13126870.png)
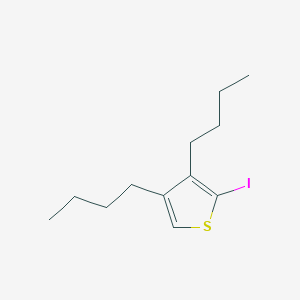

![N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline](/img/structure/B13126882.png)
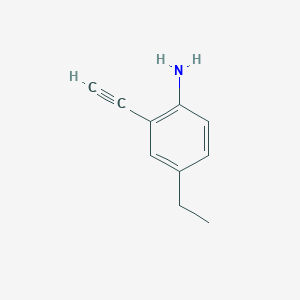
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
